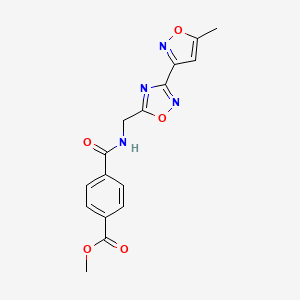
Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H14N4O5 and its molecular weight is 342.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Methyl Group : Enhances lipophilicity.
- Isosazole Ring : Known for various biological activities.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
The molecular formula is C16H18N4O4, with a molecular weight of approximately 342.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer proliferation. Key mechanisms include:
- Antimitotic Activity : The compound has been shown to disrupt microtubule formation, a critical process for cell division. This action is similar to that of established chemotherapeutics like paclitaxel .
- Apoptosis Induction : Studies indicate that the compound can trigger programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways .
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with the compound .
Efficacy in Cancer Cell Lines
A series of experiments evaluated the cytotoxicity of this compound across different cancer cell lines. The results are summarized in the following table:
| Cell Line | LC50 (nM) | Mechanism of Action |
|---|---|---|
| U87 (Glioblastoma) | 200 | Microtubule disruption |
| BE (Neuroblastoma) | 18.9 | Apoptosis induction |
| SK (Breast Cancer) | 150 | Antimitotic effects |
The low LC50 values indicate high potency against these cancer types, particularly neuroblastoma where it was significantly more effective than other tested compounds .
Case Study 1: Neuroblastoma Treatment
In a controlled study involving neuroblastoma cell lines, this compound showed a remarkable ability to induce apoptosis at concentrations as low as 18.9 nM. This study highlighted its potential as a therapeutic agent for treatment-resistant forms of neuroblastoma .
Case Study 2: Combination Therapy
Another research effort explored the effects of combining this compound with radiation therapy. The combination resulted in enhanced cytotoxicity compared to radiation alone, suggesting a synergistic effect that could improve treatment outcomes for patients with aggressive tumors .
Toxicity and Safety Profile
While the compound demonstrates significant anticancer activity, its safety profile is crucial for therapeutic application. Toxicity studies indicated that at therapeutic doses, this compound exhibited manageable toxicity levels with no severe adverse effects noted in animal models .
属性
IUPAC Name |
methyl 4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-7-12(19-24-9)14-18-13(25-20-14)8-17-15(21)10-3-5-11(6-4-10)16(22)23-2/h3-7H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQUHKMUATYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














